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Cat. No.: B1260744 Get Quote

Introduction
Sodium methylesculetin acetate, a salt of a methylated derivative of esculetin, belongs to the

coumarin class of compounds. Coumarins are a diverse group of benzopyrone phytochemicals

renowned for their wide array of pharmacological activities. Historically, compounds in this

family have been pivotal in the development of anticoagulants and have demonstrated anti-

inflammatory, antioxidant, and vasoprotective properties. This guide provides a comprehensive

technical overview of the pharmacological profile of Sodium methylesculetin acetate,

synthesizing current preclinical and clinical understanding to inform researchers, scientists, and

drug development professionals. We will delve into its mechanism of action, pharmacokinetic

and pharmacodynamic properties, and therapeutic potential, with a focus on the underlying

scientific rationale for its use.
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Property Value Source

Chemical Name

Sodium ((6-hydroxy-4-methyl-

2-oxo-2H-1-benzopyran-7-

yl)oxy)acetate

[1]

Synonyms
Permethol, Sodium 4-

methylesculetin acetate
[1]

CAS Number 95873-69-1 [1]

Molecular Formula C12H9NaO6 [1]

Molecular Weight 272.19 g/mol [1]

Mechanism of Action: A Multi-pronged Approach to
Cellular Protection
The pharmacological effects of Sodium methylesculetin acetate are primarily attributed to its

active moiety, 4-methylesculetin. This compound exerts its influence through a complex

interplay of anti-inflammatory, antioxidant, and vasculoprotective mechanisms.

Anti-inflammatory and Antioxidant Pathways
4-Methylesculetin has been shown to modulate key inflammatory and oxidative stress

pathways. A significant aspect of its anti-inflammatory action involves the downregulation of

pro-inflammatory cytokines and enzymes.[2] In preclinical models, 4-methylesculetin has been

observed to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β),

and interleukin-6 (IL-6).[2] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and

myeloperoxidase (MPO), enzymes pivotal in the inflammatory cascade and the generation of

reactive oxygen species.[3][4]

The molecular machinery underlying these effects appears to be linked to the inhibition of the

nuclear factor-kappa B (NF-κB) and protein kinase B (Akt) signaling pathways, both of which

are central regulators of inflammation and cell survival.[2] By attenuating these pathways, 4-

methylesculetin effectively dampens the inflammatory response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-methylesculetin-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-methylesculetin-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-methylesculetin-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-methylesculetin-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Sodium-methylesculetin-acetate
https://www.benchchem.com/product/b1260744?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23485680/
https://pubmed.ncbi.nlm.nih.gov/23485680/
https://www.mdpi.com/1422-0067/23/20/12643
https://pubmed.ncbi.nlm.nih.gov/20380826/
https://pubmed.ncbi.nlm.nih.gov/23485680/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


From an antioxidant perspective, 4-methylesculetin enhances the cellular defense against

oxidative stress. It has been shown to upregulate the expression of Nuclear factor erythroid 2-

related factor 2 (Nrf2), a master regulator of the antioxidant response.[5] This leads to an

increased expression of antioxidant enzymes such as glutathione reductase, thereby bolstering

the cell's capacity to neutralize reactive oxygen species.[5]
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Figure 1: Signaling pathways modulated by 4-methylesculetin.

Vasculoprotective and Hemostatic Effects
A key therapeutic application of Sodium methylesculetin acetate is in conditions

characterized by capillary fragility and bleeding. Its mechanism in this context is likely

multifaceted. The anti-inflammatory effects described above contribute to maintaining

endothelial integrity, as inflammation can increase vascular permeability.

Furthermore, studies on the parent compound, esculetin, have demonstrated an inhibitory

effect on vascular endothelial growth factor (VEGF)-induced angiogenesis.[6] VEGF is a potent

inducer of vascular permeability. By down-regulating the phosphorylation of VEGFR-2 and its

downstream signaling pathways, including ERK1/2 and eNOS/Akt, esculetin can mitigate
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VEGF-driven increases in capillary leakage.[6] This suggests that Sodium methylesculetin
acetate may exert a similar vasostabilizing effect.

While direct evidence on the impact of Sodium methylesculetin acetate on bleeding and

clotting times is limited, its historical use in traumatic shock suggests a potential role in

hemostasis.[5] The term "hemostatic" implies an effect on the physiological processes that

arrest bleeding. This could involve direct or indirect effects on platelet function, the coagulation

cascade, or fibrinolysis. However, further research is required to elucidate the precise

mechanisms.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
Detailed pharmacokinetic data for Sodium methylesculetin acetate are not extensively

available in the public domain. However, insights can be gleaned from studies on other

coumarin derivatives.

Parameter Value Remarks

Cmax Data not available Further studies are needed.

Tmax Data not available Further studies are needed.

Half-life (t1/2) Data not available Further studies are needed.

Bioavailability Data not available Further studies are needed.

General Considerations for Coumarin Pharmacokinetics:

Absorption: Coumarins are generally well-absorbed after oral administration.

Metabolism: They undergo extensive metabolism in the liver, primarily through hydroxylation

and glucuronidation.

Excretion: The metabolites are mainly excreted in the urine.

Given the lack of specific data, a standardized experimental protocol for determining the

pharmacokinetic profile in a preclinical model is outlined below.
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Experimental Protocol: Pharmacokinetic Analysis in a
Rodent Model

Animal Model: Male Sprague-Dawley rats (200-250 g).

Drug Administration:

Intravenous (IV) group: Administer Sodium methylesculetin acetate (e.g., 5 mg/kg) via

the tail vein.

Oral (PO) group: Administer Sodium methylesculetin acetate (e.g., 20 mg/kg) by oral

gavage.

Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular vein at

predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for

the quantification of 4-methylesculetin in plasma.

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key

pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume

of distribution. Bioavailability can be calculated by comparing the AUC from the oral and IV

routes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1260744?utm_src=pdf-body
https://www.benchchem.com/product/b1260744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing

Sampling

Analysis

Data Interpretation

Intravenous
Administration

Serial Blood
Sampling

Oral
Administration

Plasma
Separation

LC-MS/MS
Quantification

Pharmacokinetic
Parameter Calculation

Click to download full resolution via product page

Figure 2: A generalized workflow for a preclinical pharmacokinetic study.

Pharmacodynamics: Relating Dose to Effect
The pharmacodynamic profile of Sodium methylesculetin acetate is characterized by its

dose-dependent anti-inflammatory and antioxidant effects. While specific IC50 and ED50

values are not readily available in the literature, preclinical studies have demonstrated efficacy

at various dose levels.
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Parameter Value Model/Assay

IC50 (COX-2) Data not available Further studies are needed.

IC50 (MPO) Data not available Further studies are needed.

ED50 (Anti-inflammatory) Data not available
e.g., Carrageenan-induced

paw edema model.

ED50 (Antioxidant) Data not available

e.g., Measurement of

antioxidant enzyme levels in

vivo.

Experimental Protocol: In Vivo Assessment of Anti-
inflammatory Activity

Animal Model: Male Wistar rats (180-220 g).

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar

region of the right hind paw.

Drug Treatment: Administer Sodium methylesculetin acetate orally at various doses (e.g.,

10, 25, and 50 mg/kg) one hour before carrageenan injection. A control group receives the

vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g.,

indomethacin).

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular

intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Data Analysis: Calculate the percentage inhibition of edema for each treatment group

compared to the control group. The ED50 value can be determined from the dose-response

curve.

Therapeutic Applications and Clinical Evidence
The primary therapeutic indications for Sodium methylesculetin acetate revolve around its

vasculoprotective and hemostatic properties.
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Capillary Fragility and Hemorrhagic Conditions
Sodium methylesculetin acetate is used in the treatment of conditions associated with

increased capillary fragility and permeability, which can lead to spontaneous bleeding,

petechiae, and ecchymosis. Its ability to strengthen capillary walls and reduce leakage is

central to its therapeutic effect in these disorders.

Traumatic Shock
An early clinical report from 1958 described the use of a disodium salt of 4-methylesculetin

disulfuric ester in the treatment of traumatic shock in a large number of cases.[5] Traumatic

shock is a life-threatening condition often characterized by massive blood loss and circulatory

collapse.[7] While the details of this historical study are sparse, it suggests a potential role for

this compound in managing the complex pathophysiology of shock, which can involve

widespread endothelial dysfunction and coagulopathy. However, modern, well-controlled

clinical trials are needed to validate this application and establish its place in current trauma

resuscitation protocols.

Conclusion and Future Directions
Sodium methylesculetin acetate is a promising pharmacological agent with a multi-faceted

mechanism of action that encompasses anti-inflammatory, antioxidant, and vasculoprotective

effects. Its potential utility in treating conditions of capillary fragility and certain hemorrhagic

states is supported by its known effects on key signaling pathways and inflammatory

mediators. However, a comprehensive understanding of its pharmacological profile is

hampered by a lack of publicly available, detailed pharmacokinetic and pharmacodynamic

data.

Future research should focus on:

Quantitative Pharmacokinetic and Pharmacodynamic Studies: Establishing a clear dose-

concentration-effect relationship is crucial for optimizing its therapeutic use.

Elucidation of Hemostatic Mechanisms: Detailed investigations into its effects on platelet

function and the coagulation cascade are warranted.
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Modern Clinical Trials: Well-designed clinical trials are necessary to confirm its efficacy and

safety in its purported therapeutic areas, particularly in the context of traumatic shock, using

contemporary standards of care as a comparator.

By addressing these knowledge gaps, the full therapeutic potential of Sodium
methylesculetin acetate can be realized, potentially offering a valuable addition to the

armamentarium for managing a range of vascular and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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